molecular formula C18H15BrN2O3 B12191993 4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B12191993
M. Wt: 387.2 g/mol
InChI Key: MTNINCSTZGJCDS-UHFFFAOYSA-N
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Description

4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indole derivative. The presence of the indole ring, a significant heterocyclic system, makes this compound particularly interesting due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole ring can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .

The next step involves the acylation of the brominated indole with an appropriate acyl chloride to form the indole-acetyl derivative. This intermediate is then coupled with a benzoic acid derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-2-carboxylic acid
  • 5-bromo-1H-indole-3-carboxaldehyde
  • 5-bromo-1H-indole-3-acetic acid

Uniqueness

4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines the indole ring with a benzoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

4-[[[2-(5-bromoindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C18H15BrN2O3/c19-15-5-6-16-14(9-15)7-8-21(16)11-17(22)20-10-12-1-3-13(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24)

InChI Key

MTNINCSTZGJCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

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